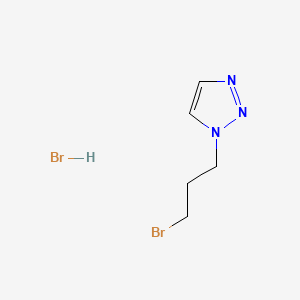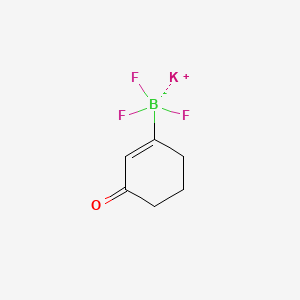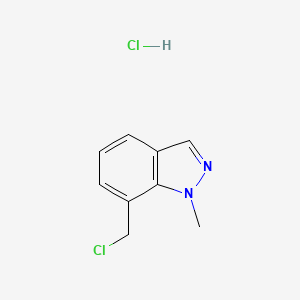
7-(chloromethyl)-1-methyl-1H-indazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride is a chemical compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 7th position and a methyl group at the 1st position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride typically involves the chloromethylation of 1-methylindazole. This can be achieved through the reaction of 1-methylindazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature environment to ensure the selective chloromethylation at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the formation of by-products and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium or copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Formation of azides, thiocyanates, or ethers.
Oxidation Products: Formation of aldehydes or carboxylic acids.
Reduction Products: Formation of methyl derivatives.
Scientific Research Applications
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in material science and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, enhancing its efficacy as an inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
7-Methyl-1H-indazole: Lacks the chloromethyl group, affecting its solubility and reactivity.
7-(Bromomethyl)-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and solubility properties. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
7-(chloromethyl)-1-methylindazole;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |
InChI Key |
HCASJCVJMOWHDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2CCl)C=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


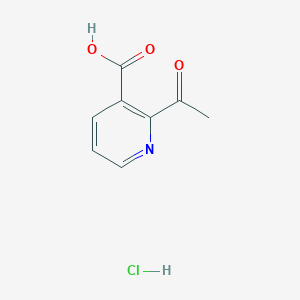
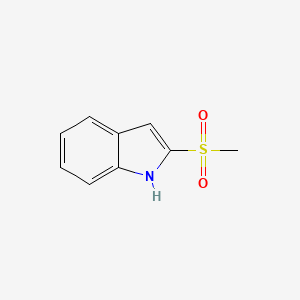
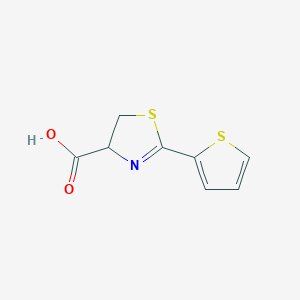
![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
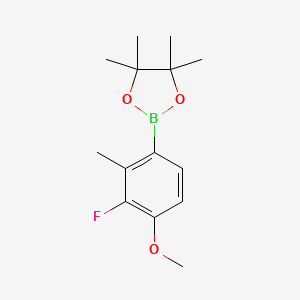
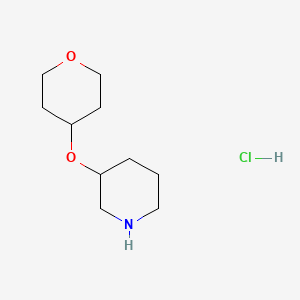
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
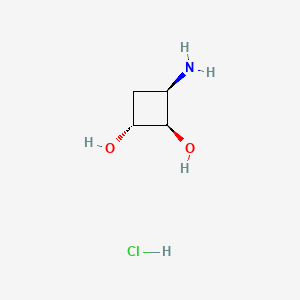
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
